3-Phenylprop-2-enethioamide
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Overview
Description
3-Phenylprop-2-enethioamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-enethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylprop-2-enethioamide typically involves the conversion of cinnamic acid to cinnamamide, followed by thionation to obtain the thioamide. The general procedure involves:
Conversion of cinnamic acid to cinnamamide: This step involves the reaction of cinnamic acid with ammonia or an amine to form cinnamamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-Phenylprop-2-enethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Phenylprop-2-enethioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It can interfere with signaling pathways in cancer cells, leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
Comparison with Similar Compounds
3-Phenylprop-2-enethioamide can be compared with other similar compounds, such as:
Cinnamaldehyde (3-Phenylprop-2-enal): Both compounds share a phenylpropene backbone, but cinnamaldehyde contains an aldehyde group instead of a thioamide group.
Cinnamic Acid Derivatives: These compounds, including cinnamic acid and its esters, are structurally related and exhibit various biological activities, such as antioxidant and antimicrobial properties.
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(E)-3-phenylprop-2-enethioamide |
InChI |
InChI=1S/C9H9NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ |
InChI Key |
HIJXCSPSAVIBMJ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=S)N |
Origin of Product |
United States |
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